Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-
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Overview
Description
Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- is an organic compound with the molecular formula C18H19NO5 It is characterized by the presence of a benzoyl group substituted with three methoxy groups at the 2, 4, and 6 positions, attached to a phenyl ring which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- typically involves the reaction of 2,4,6-trimethoxybenzoyl chloride with 2-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methoxy groups and the benzoyl moiety play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2,4-dimethylphenyl)-
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
- Acetamide, N-[2-(acetyloxy)-2-[4-(acetyloxy)phenyl]ethyl]-
Uniqueness
Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]- is unique due to the presence of three methoxy groups on the benzoyl ring, which significantly influences its chemical reactivity and biological activity
Properties
CAS No. |
57689-08-4 |
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Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-[2-(2,4,6-trimethoxybenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H19NO5/c1-11(20)19-14-8-6-5-7-13(14)18(21)17-15(23-3)9-12(22-2)10-16(17)24-4/h5-10H,1-4H3,(H,19,20) |
InChI Key |
YOFQBLWTCNDTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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